![molecular formula C20H26N2O4S B5509090 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

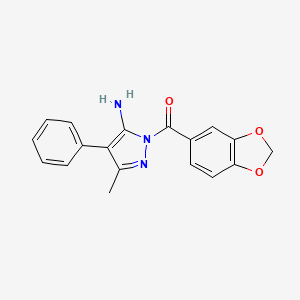

The compound belongs to a class of organic compounds known for their complex heterocyclic structures, which include thieno[3,4-b]pyrazine as a core motif. These compounds are of interest due to their potential pharmacological properties and the intricate synthetic routes required for their preparation.

Synthesis Analysis

Synthesis of related heterocyclic compounds often involves multistep reactions, starting from simpler precursors. For example, the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of ethoxycarbonyl derivatives with hydrazine, followed by intramolecular cyclization (Chimichi et al., 1996). Similar synthetic strategies could be applicable to the compound , emphasizing the importance of selecting appropriate precursors and reaction conditions.

Molecular Structure Analysis

The determination of molecular structures of such complex compounds typically involves NMR spectroscopy and X-ray diffraction analysis. These techniques provide detailed information about the molecular geometry, stereochemistry, and electronic structure, which are crucial for understanding the compound's reactivity and properties (Chimichi et al., 1996).

Chemical Reactions and Properties

The reactivity of heterocyclic compounds often includes cycloaddition reactions, as well as reactions with nucleophiles and electrophiles. For instance, cyclocondensation reactions are common for synthesizing pyrazole and pyrazolopyrimidine derivatives, highlighting the versatility of these heterocycles in forming various chemical bonds and structures (Desenko et al., 1998).

Scientific Research Applications

Chemistry and Synthesis

Research into the chemistry of substituted pyrazoles and pyrimidines has elucidated mechanisms and pathways for creating novel compounds with potential applications in materials science, catalysis, and as intermediates in pharmaceutical synthesis. Studies such as the elucidation of reaction mechanisms via NMR spectroscopy and X-ray diffraction analysis provide foundational knowledge for manipulating these frameworks for specific applications (Chimichi et al., 1996).

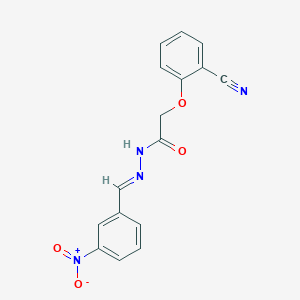

Antimicrobial and Anti-inflammatory Agents

Compounds bearing pyrazole, isoxazole, or pyrazine rings have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. These activities suggest their potential use in developing new therapeutic agents. For instance, novel pyrazole derivatives have been shown to possess significant antimicrobial and anti-inflammatory properties, indicating their applicability in addressing infections and inflammation-related conditions (Kendre et al., 2013).

Biological Evaluations

The synthesis and biological evaluation of novel compounds incorporating pyrazole, pyrimidine, or related heterocyclic scaffolds have been a focus of several studies, aiming to discover compounds with potent biological activities. These activities include antidepressant, anticonvulsant, antimicrobial, and cytotoxic effects, demonstrating the broad therapeutic potential of these chemical frameworks (Abdel-Aziz et al., 2009).

Agricultural Applications

Investigations into the antifeedant activity of pyrazolin-5-one derivatives against agricultural pests highlight the potential of heterocyclic compounds in developing safer, more effective pest control agents. This research indicates a promising avenue for utilizing synthesized heterocyclic compounds in agricultural sciences to protect crops and improve yield (Patel et al., 2020).

properties

IUPAC Name |

[(4aR,7aS)-4-(3,5-dimethylbenzoyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-13-8-14(2)10-16(9-13)20(24)22-7-6-21(19(23)15-4-3-5-15)17-11-27(25,26)12-18(17)22/h8-10,15,17-18H,3-7,11-12H2,1-2H3/t17-,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWRAQVPKZIZHC-MSOLQXFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)C4CCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)C4CCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)